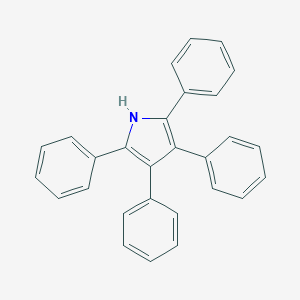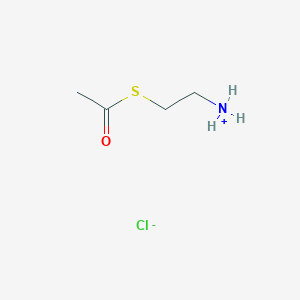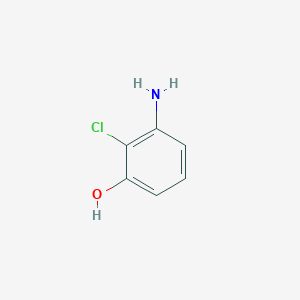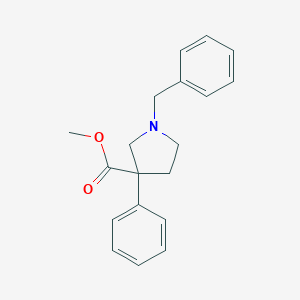
Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as ETC-3CFM, is a synthetic pyrazole carboxylate that has been widely studied in the scientific research community due to its potential applications in various fields. The compound has been found to have a wide range of biochemical and physiological effects, which makes it an attractive option for laboratory experiments.
Applications De Recherche Scientifique
Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate has been used in a variety of scientific research applications, including in the study of cell signaling pathways and as a potential therapeutic agent. The compound has been studied for its ability to modulate the activity of proteins involved in cell signaling pathways, such as kinases and phosphatases. The compound has also been studied for its potential to act as an anti-inflammatory agent and to modulate the activity of enzymes involved in the metabolism of fatty acids.
Mécanisme D'action
The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is not yet fully understood. However, it is believed that the compound binds to and modulates the activity of proteins involved in cell signaling pathways, such as kinases and phosphatases. This modulation of protein activity can lead to changes in the expression of genes and proteins, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate has been found to have a wide range of biochemical and physiological effects. The compound has been studied for its ability to modulate the activity of proteins involved in cell signaling pathways, such as kinases and phosphatases. This modulation of protein activity can lead to changes in the expression of genes and proteins, which can result in various biochemical and physiological effects. The compound has also been studied for its potential to act as an anti-inflammatory agent and to modulate the activity of enzymes involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate has several advantages for laboratory experiments. The compound is relatively easy to synthesize, making it a cost-effective option for experiments. Additionally, the compound has a wide range of biochemical and physiological effects, making it a versatile option for a variety of experiments. However, the compound also has some limitations. The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is not yet fully understood, so there is still a need for further research in order to fully understand the compound’s effects on proteins and gene expression. Additionally, the compound can be toxic in certain concentrations, so it is important to use the compound carefully and in accordance with safety protocols.
Orientations Futures
There are many potential future directions for research on Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate. Further research is needed to better understand the compound’s mechanism of action and its effects on proteins and gene expression. Additionally, further research is needed to explore the potential therapeutic applications of the compound, such as its potential to act as an anti-inflammatory agent and to modulate the activity of enzymes involved in the metabolism of fatty acids. Research is also needed to explore the potential toxicity of the compound and to develop safe protocols for its use in laboratory experiments. Finally, research is needed to explore the potential applications of the compound in other fields, such as in the development of new drugs and therapeutic agents.
Méthodes De Synthèse
Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate can be synthesized through a variety of methods. The most widely used method is the reaction of 3-chlorophenylacetic acid and 5-trifluoromethyl-1H-pyrazole-4-carboxylic acid in a solvent such as dichloromethane, in the presence of a base such as sodium hydroxide. The reaction produces ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as the main product.
Propriétés
IUPAC Name |
ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQXJAWBBMSPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398937 | |
| Record name | ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |
CAS RN |
112055-35-3 | |
| Record name | Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112055-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)


![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)